molecular formula C16H13N7OS2 B2881833 N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-88-8

N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2881833
CAS RN: 868967-88-8
M. Wt: 383.45
InChI Key: FHFOTBSPTILWNA-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Properties

  • A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including those similar in structure to N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. These compounds showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Evaluation

  • Bhuiyan et al. (2006) conducted a study on the antimicrobial evaluation of new thienopyrimidine derivatives, which bear structural resemblance to the compound . The study found that these derivatives exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Amplifiers of Phleomycin

  • Research by Brown et al. (1978) involved the synthesis of compounds including 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide, which is structurally similar to the compound of interest. These compounds were tested as amplifiers of phleomycin against E. coli, with some showing high activity and resistance to metabolism (Brown et al., 1978).

Cardiovascular Agent Synthesis

  • Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including compounds similar to the one , for potential use as cardiovascular agents. They identified promising compounds with significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Inhibitors in Pharmaceutical Research

  • The work of Shibuya et al. (2018) discovered a clinical candidate, K-604, which shares a similar chemical structure with the compound of interest. K-604 is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 and shows potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis and Molecular Docking

  • Flefel et al. (2018) synthesized novel pyridine derivatives, including compounds similar to N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and performed molecular docking screenings. These compounds displayed antimicrobial and antioxidant activity (Flefel et al., 2018).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-8-26-16(18-10)19-13(24)9-25-14-6-5-12-20-21-15(23(12)22-14)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOTBSPTILWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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